

Influenza virus NP (266-274) peptide function

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Compound of Interest

Compound Name: Influenza virus NP (266-274)

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An In-depth Technical Guide on the Core Function of the **Influenza Virus NP (266-274)** Peptide

Introduction

1.1. Background on Influenza Virus and Cellular Immunity

Influenza A virus is a major human pathogen responsible for seasonal epidemics and occasional pandemics, posing a significant global health threat. While humoral immunity, mediated by antibodies against the viral surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), is crucial for preventing infection, it is often strain-specific. Cellular immunity, orchestrated by T lymphocytes (T cells), plays a critical role in clearing established infections and provides broader, cross-reactive protection against different influenza subtypes by targeting conserved internal viral proteins[1]. Cytotoxic T lymphocytes (CTLs), specifically CD8+ T cells, are vital for recognizing and eliminating virus-infected cells, thereby limiting viral replication and disease severity[2][3].

1.2. The Role of Nucleoprotein (NP) in Influenza A Virus

The influenza A virus nucleoprotein (NP) is an internal structural protein that is essential for the viral life cycle. It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which is the functional template for viral transcription and replication[1]. Due to its critical functions, the NP is highly conserved across different influenza A virus subtypes, making it an attractive target for universal influenza vaccines aimed at inducing broad T-cell-mediated immunity[1][4].

1.3. Overview of the NP (266-274) Peptide Epitope

The **Influenza virus NP (266-274)** peptide, with the amino acid sequence Ile-Leu-Arg-Gly-Ser-Val-Ala-His-Lys (ILRGSVAHK), is a well-characterized, immunogenic epitope derived from the nucleoprotein of Influenza A virus[5][6][7]. It is specifically recognized by the human immune system in the context of the Major Histocompatibility Complex (MHC) class I molecule HLA-A*03:01[6][8]. As an HLA class I-restricted epitope, its primary function is to be presented on the surface of influenza-infected cells to activate CD8+ T cells, leading to a targeted cytotoxic response. This peptide is highly conserved among circulating influenza A virus strains, making it a key target for the cellular immune response.

Core Function of Influenza Virus NP (266-274) Peptide

2.1. MHC Class I Presentation

The core function of the NP (266-274) peptide begins within a virus-infected cell. The full-length NP protein is synthesized in the cytoplasm and, like other intracellular proteins, is subject to degradation by the proteasome. This process generates smaller peptides, including the 9-amino-acid-long NP (266-274) epitope. These peptides are then transported from the cytoplasm into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Inside the ER, the NP (266-274) peptide binds to newly synthesized HLA-A*03:01 molecules. This peptide-MHC complex is then transported to the cell surface for presentation to the immune system[6].

2.2. Recognition by CD8+ T Cells

Once presented on the surface of an infected cell, the NP (266-274)-HLA-A03:01 complex is surveyed by circulating CD8+ T cells. Each T cell expresses a unique T-Cell Receptor (TCR) capable of recognizing a specific peptide-MHC combination. CD8+ T cells with TCRs that specifically recognize the NP (266-274)-HLA-A03:01 complex will bind to it, initiating the T-cell activation process. This interaction is the cornerstone of the adaptive immune system's ability to detect and respond to virally infected cells.

2.3. Induction of Cytotoxic T Lymphocyte (CTL) Response

The recognition of the NP (266-274) peptide by a specific CD8+ T cell triggers a cascade of signaling events that lead to T-cell activation, proliferation (clonal expansion), and differentiation into effector CTLs. These CTLs are equipped with cytotoxic granules containing perforin and granzymes. Upon re-encountering an infected cell presenting the NP (266-274) epitope, the CTL releases these cytotoxic molecules, inducing apoptosis (programmed cell death) in the target cell and effectively halting viral production[4][6]. Studies have confirmed that the NP (266-274) peptide can sensitize target cells for lysis by influenza-immune CTLs restricted by HLA-A3[6].

Quantitative Data on NP (266-274) Peptide Function

Quantitative analysis of peptide function is essential for understanding its immunogenicity and its potential as a vaccine component.

3.1. HLA-A*03 Binding Affinity

The ability of a peptide to bind with sufficient affinity to an MHC molecule is a prerequisite for T-cell activation. The NP (266-274) peptide has been confirmed to bind to the HLA-A*03 molecule in in vitro peptide binding assays[6]. While a specific dissociation constant (K_d) is not readily available in the cited literature, its ability to induce CTL responses in HLA-A3 restricted individuals serves as functional validation of its binding capacity[6].

Peptide Sequence	MHC Allele	Binding Confirmation	Reference
ILRGSAHAK	HLA-A*03	Confirmed by in vitro binding assay and CTL induction	[6]

3.2. Frequency of NP (266-274)-Specific CD8+ T Cells

The frequency of peptide-specific T cells in the blood is a key measure of the immune response. In HLA-A*03:01 positive donors, NP (266-274)-specific CD8+ T cells can be detected directly ex vivo.

Donor Status	T-Cell Specificity	Frequency (% of CD8+ T cells)	Assay	Reference
HLA-A03:01+ Healthy Donors	NP (266-274)	Variable, with responses observed in a subset of donors	Tetramer Staining / ICS	
HLA-A03:01+ Healthy Donors (n=9)	IAV-Specific (including NP 265-273)	Frequencies can increase post-infection and persist for years	Dextramer Staining	[8]

Note: T-cell frequencies are highly variable between individuals, depending on their infection history and genetic background.

3.3. Cytokine Production Profile of NP (266-274)-Specific CD8+ T Cells

Upon recognition of their cognate epitope, activated CD8+ T cells produce effector cytokines. The profile of these cytokines provides insight into the quality of the T-cell response. Intracellular cytokine staining (ICS) has been used to characterize the functional profile of NP (266-274)-specific CD8+ T cells.

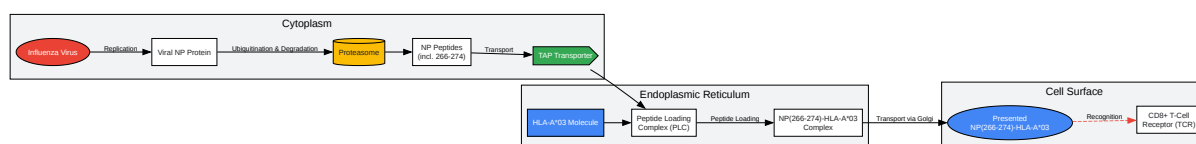
Cytokine	Function	Production by NP (266-274)-specific CD8+ T cells	Reference
Interferon-gamma (IFN-γ)	Antiviral activity, macrophage activation	Detected in response to peptide stimulation	
Tumor Necrosis Factor (TNF)	Pro-inflammatory, induction of apoptosis	Detected in response to peptide stimulation	

Table based on data from a study where CD8+ T cell lines from HLA-A3+ donors were stimulated with the NP (266-274) peptide and analyzed by ICS.

Signaling Pathways

4.1. MHC Class I Antigen Presentation Pathway for Influenza NP

The presentation of the NP (266-274) peptide on the cell surface is the culmination of the MHC class I antigen processing and presentation pathway.

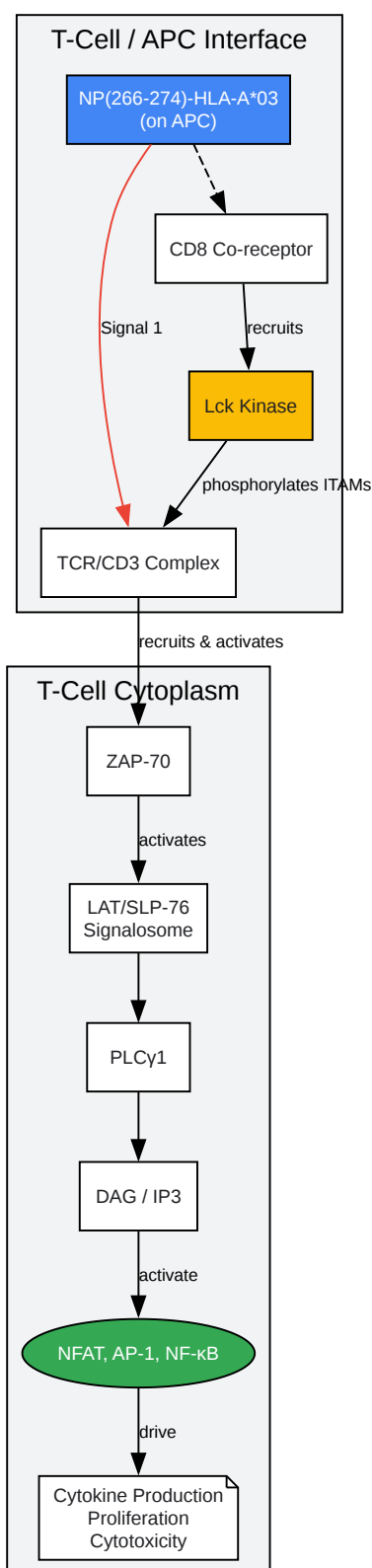


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Caption: MHC Class I pathway for NP (266-274) peptide presentation.

4.2. T-Cell Receptor (TCR) Signaling Pathway upon NP (266-274) Recognition

The binding of the TCR on a CD8+ T cell to the NP (266-274)-HLA-A*03 complex initiates a complex signaling cascade leading to T-cell activation.



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Caption: Simplified T-Cell Receptor signaling cascade upon epitope recognition.

Experimental Protocols

5.1. Enzyme-Linked Immunospot (ELISPOT) Assay

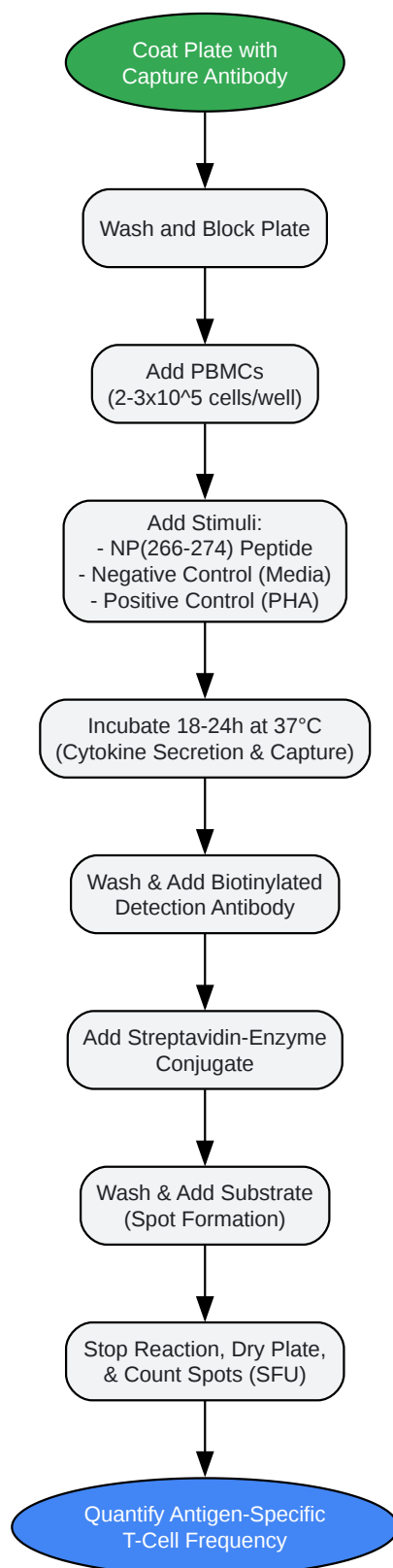
The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the frequency of influenza-specific T cells.

Objective: To determine the number of NP (266-274)-specific, IFN- γ -secreting CD8⁺ T cells in a population of Peripheral Blood Mononuclear Cells (PBMCs).

Methodology:

- **Plate Coating:** Coat a 96-well PVDF membrane plate with an anti-IFN- γ capture antibody overnight at 4°C.
- **Washing and Blocking:** Wash the plate with sterile PBS to remove unbound antibody. Block the wells with sterile cell culture medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C to prevent non-specific binding.
- **Cell Plating:** Prepare a single-cell suspension of PBMCs from an HLA-A*03 positive donor. Add 2×10^5 to 3×10^5 PBMCs per well.
- **Antigen Stimulation:**
 - **Test Wells:** Add the NP (266-274) peptide to the wells at a final concentration of 1-10 $\mu\text{g/mL}$.
 - **Negative Control:** Add culture medium only (or a scrambled peptide) to control for background cytokine secretion.
 - **Positive Control:** Add a mitogen like Phytohemagglutinin (PHA) to confirm cell viability and functionality.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. During this time, activated T cells will secrete IFN- γ , which is captured by the antibody on the membrane.

- Detection:
 - Discard cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).
 - Add a biotinylated anti-IFN- γ detection antibody and incubate for 2 hours at room temperature.
 - Wash the plate and add streptavidin conjugated to an enzyme (e.g., Alkaline Phosphatase or Horseradish Peroxidase). Incubate for 1 hour.
 - Wash again and add the enzyme substrate (e.g., BCIP/NBT). Incubate until distinct spots emerge.
- Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single IFN- γ -secreting cell. Results are typically expressed as Spot Forming Units (SFU) per million PBMCs.



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Caption: General workflow for an IFN-γ ELISPOT assay.

5.2. Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique that allows for the simultaneous identification of cell phenotype (via surface markers like CD8) and function (via intracellular cytokine expression) on a single-cell basis.

Objective: To determine the frequency and functional profile (e.g., IFN- γ and TNF production) of NP (266-274)-specific CD8⁺ T cells.

Methodology:

- **Cell Stimulation:** In a 96-well plate, stimulate 1×10^6 PBMCs per well with the NP (266-274) peptide (1-10 $\mu\text{g/mL}$) for approximately 6 hours at 37°C. Include negative and positive controls as in the ELISPOT assay.
- **Inhibit Protein Secretion:** For the last 4-5 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin. This causes cytokines to accumulate inside the cell, making them detectable.
- **Surface Staining:** Wash the cells and stain them with fluorochrome-conjugated antibodies against surface markers, such as CD3 (to identify T cells), CD8 (to identify the cytotoxic subset), and a viability dye (to exclude dead cells). Incubate for 20-30 minutes at 4°C.
- **Fixation and Permeabilization:** Wash the cells to remove unbound antibodies. Fix the cells using a formaldehyde-based fixation buffer to preserve their structure. Then, permeabilize the cell membranes using a saponin-based buffer, which allows antibodies to enter the cell.
- **Intracellular Staining:** Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines, such as anti-IFN- γ and anti-TNF. Incubate for 30 minutes at room temperature.
- **Acquisition:** Wash the cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS). Acquire the data on a multi-color flow cytometer.
- **Data Analysis:** Using flow cytometry analysis software, gate on live, single CD3⁺ T cells, then on the CD8⁺ subset. Within the CD8⁺ population, quantify the percentage of cells that are

positive for IFN- γ and/or TNF in response to the NP (266-274) peptide stimulation, after subtracting the background from the negative control wells.

Conclusion

The Influenza A virus NP (266-274) peptide (ILRGSVAHK) is a conserved, HLA-A*03-restricted epitope that serves as a key target for the CD8⁺ T-cell response to infection. Its presentation by infected cells leads to the activation of cytotoxic T lymphocytes, which are essential for viral clearance. The ability to quantify the frequency and function of NP (266-274)-specific T cells using techniques like ELISPOT and ICS makes this peptide a valuable tool for immunological monitoring in clinical trials and research. Given its high conservation and demonstrated immunogenicity, the NP (266-274) epitope and others like it are important components in the rational design of universal influenza vaccines aimed at inducing broad, long-lasting cellular immunity.

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